4-Aminobenzyl alcohol

Overview

Description

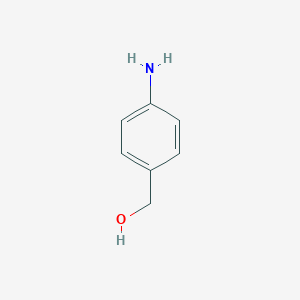

4-Aminobenzyl alcohol (4-ABA), also known as 4-aminophenylmethanol, is a benzene derivative with hydroxyl (-OH) and amino (-NH₂) groups at the para position. It serves as a versatile intermediate in organic synthesis, pharmaceutical manufacturing, and materials science. Its molecular formula is C₇H₉NO, with a molecular weight of 123.16 g/mol. The compound exhibits unique hydrogen-bonding patterns in its crystal structure, forming a "herringbone" arrangement in its orthorhombic polymorph (space group Pna2₁) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system. This method is advantageous due to its high yield and ease of operation . Another method involves the reduction of 4-nitrobenzyl alcohol using zinc dust and calcium chloride in water, followed by filtration and recrystallization from toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-nitrobenzyl alcohol. This process is typically carried out under controlled conditions to ensure high purity and yield. The use of catalysts such as palladium on carbon or platinum oxide is common in these reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid.

Reduction: The compound can be reduced to form 4-aminobenzylamine.

Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as 4-aminobenzyl ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrazine hydrate and raney nickel or zinc dust and calcium chloride are typical reagents.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.

Reduction: 4-Aminobenzylamine.

Substitution: 4-Aminobenzyl ethers, 4-Aminobenzyl esters.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Properties

One of the notable applications of 4-aminobenzyl alcohol is its use in developing antiparasitic agents. A study indicated that derivatives of this compound demonstrated schistosomicidal properties, effectively clearing infections in animal models such as hamsters and Swiss mice infected with Schistosoma mansoni at varying doses. The effective dose (ED) values were found to be below 5 mg/kg, suggesting potent activity with lower toxicity compared to other known compounds .

Prodrugs and Self-Immolative Linkers

Recent research has highlighted the utility of ABA as a self-immolative linker in drug design. It has been employed in synthesizing prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. This approach enhances the bioavailability and specificity of drugs, particularly those targeting cancer cells . For instance, ABA was used in conjunction with phenol-based drugs to create a tripartite prodrug model that improves therapeutic efficacy.

Polymer Science

Synthesis of Functional Polymers

this compound serves as a critical building block in the synthesis of functional polymers. It can be utilized to create poly(amide) and poly(urea) networks through reactions with isocyanates or acid chlorides, leading to materials with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices .

Crosslinking Agent

In polymer chemistry, ABA can act as a crosslinking agent, improving the structural integrity of polymeric materials. Its ability to participate in various chemical reactions allows for the modification of polymer properties, making them suitable for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Biochemical Reagent

Research Applications

As a biochemical reagent, this compound is used in various life science research applications. It plays a role in synthesizing other organic compounds and can be employed in assays to study enzyme activities or interactions between biomolecules . Its versatility makes it valuable in laboratories focusing on organic synthesis and medicinal chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 4-aminobenzyl alcohol involves its functional groups. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the alcohol group can undergo oxidation and substitution reactions. These properties make it a valuable intermediate in the synthesis of more complex molecules. In biological systems, it can act as a self-immolative linker, releasing active compounds upon specific stimuli .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Crystallographic and Hydrogen-Bonding Patterns

4-ABA’s crystal structure differs significantly from its isomers and hydroxyl-substituted analogues:

- Ortho- and meta-isomers: The ortho-aminobenzyl alcohol (2-ABA) forms centrosymmetric dimers via O–H···N and N–H···O interactions, while the meta-isomer (3-ABA) adopts a one-dimensional chain structure. In contrast, 4-ABA’s para-substitution enables a three-dimensional "herringbone" network stabilized by O–H···N and N–H···O hydrogen bonds (Table 1) .

- Hydroxybenzyl alcohols: 4-Hydroxybenzyl alcohol (4-HBA) lacks an amino group but forms a 3D hydrogen-bonded network via O–H···O interactions, unlike 4-ABA’s dual donor-acceptor system .

Table 1. Structural Comparison of 4-ABA with Analogues

| Compound | Substituent Position | Crystal System | Hydrogen-Bonding Pattern | Key Interactions |

|---|---|---|---|---|

| 4-ABA | Para (-NH₂, -OH) | Orthorhombic | 3D herringbone | O–H···N, N–H···O |

| 2-ABA | Ortho (-NH₂, -OH) | Monoclinic | Centrosymmetric dimers | O–H···N, N–H···O |

| 4-HBA | Para (-OH) | Orthorhombic | 3D helical network | O–H···O |

| 4-Nitrobenzyl alcohol | Para (-NO₂, -OH) | Monoclinic | Layered structure | O–H···O (weak) |

Reactivity in Chemical Reactions

4-ABA displays distinct reactivity compared to analogues:

- Nitration resistance: Unlike 4-nitrobenzyl alcohol, 4-ABA resists nitration under HNO₃/H₂SO₃ due to protonation of the amino group, which destabilizes the benzyl radical intermediate .

- Reduction pathways : 4-ABA is synthesized via zinc dust reduction of 4-nitrobenzyl alcohol, whereas 4-HBA is often derived from ester reductions or hydroxylation reactions .

Physicochemical and Toxicological Profiles

Biological Activity

4-Aminobenzyl alcohol (ABA), with the chemical formula CHNO and CAS number 623-04-1, is a significant compound in organic synthesis and biochemistry. Its structure features an amino group attached to a benzyl alcohol moiety, which imparts various biological activities. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

- Molecular Weight : 123.15 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 284.8 °C

- Melting Point : 60-65 °C

- Flash Point : 126 °C

These properties make ABA suitable for various biochemical applications, particularly in drug synthesis and as a biochemical reagent in life sciences research .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its ability to act as a linker in drug design and its potential therapeutic effects. Its biological roles include:

- Prodrug Development : ABA has been utilized as a self-immolative linker in prodrug formulations. This application involves the release of active pharmaceutical ingredients through enzymatic cleavage, enhancing drug delivery systems .

- Anticancer Properties : Research indicates that ABA derivatives can exhibit cytotoxic effects against cancer cells. For instance, compounds derived from ABA have been tested for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .

- Neuroprotective Effects : Some studies suggest that ABA may have neuroprotective properties, potentially benefiting conditions like neurodegeneration. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Activation : In prodrug applications, ABA serves as a substrate for specific enzymes that facilitate the release of active drugs. The self-immolative nature allows for controlled release upon enzymatic cleavage .

- Cellular Uptake and Metabolism : The compound's structure allows for efficient cellular uptake, where it can be metabolized into biologically active forms that exert therapeutic effects.

- Interaction with Biological Targets : ABA and its derivatives may interact with various biological targets, including enzymes and receptors involved in cancer cell signaling pathways.

Case Study 1: Prodrug Design Using ABA

In a study by Zhang et al., ABA was incorporated as a linker in the design of a phenol-based prodrug system. The results showed that upon enzymatic cleavage, the prodrug released an active compound that exhibited enhanced cytotoxicity against cancer cells compared to the parent drug alone .

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of ABA derivatives demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The mechanism was linked to the modulation of glutathione levels and inhibition of reactive oxygen species (ROS) production .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Aminobenzyl alcohol, and how can reaction efficiency be optimized?

- Methodological Answer : this compound (C₇H₉NO, CAS 623-04-1) is commonly synthesized via the reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH₄) in ethanol, followed by catalytic hydrogenation to yield the amine group. Reaction efficiency can be optimized by controlling stoichiometry (e.g., molar ratio of NaBH₄ to substrate) and reaction temperature (typically 0–25°C). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer : Key techniques include:

- ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.5–7.0 ppm), hydroxymethyl (-CH₂OH, δ 4.4–4.6 ppm), and amine (-NH₂, δ 5.2–5.5 ppm, broad singlet).

- FTIR : O-H stretch (3200–3500 cm⁻¹), N-H bend (1600–1650 cm⁻¹), and aromatic C=C (1500–1550 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Baseline separation from byproducts (e.g., unreacted nitro precursors) requires methanol/water gradients .

Q. How does the solubility profile of this compound influence its application in polar vs. non-polar reaction systems?

- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). This property necessitates solvent selection based on reaction type:

- Nucleophilic reactions : Use DMF to enhance solubility of aromatic amines.

- Esterification : Ethanol as solvent avoids side reactions with hydroxymethyl groups .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of self-immolative poly(carbamate) cores in nanoparticle drug delivery systems?

- Methodological Answer : In nanoparticle synthesis, this compound acts as a cleavable linker. It reacts with phenyl chloroformate to form carbamate bonds, which hydrolyze under physiological conditions (pH 7.4, 37°C), releasing encapsulated drugs. Critical parameters include:

- Molar ratio optimization : 1:1.2 (alcohol:chloroformate) minimizes cross-linking.

- Stability testing : Monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 280 nm for aromatic byproducts) .

Q. In cross-linked PVA resin synthesis, how does the incorporation of this compound derivatives affect material hydrophilicity and structural stability?

- Methodological Answer : When functionalized with this compound via epichlorohydrin cross-linking, PVA resins exhibit:

- Enhanced hydrophilicity : Amino groups increase water absorption (tested via swelling ratio: mass increase >50% in PBS).

- Structural stability : Covalent bonding reduces polymer degradation (confirmed via TGA: decomposition temperature >250°C). FTIR analysis (N-H stretches at 3300 cm⁻¹) validates successful functionalization .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or catalytic reactions?

- Methodological Answer : Degradation pathways involve oxidation of the hydroxymethyl group to aldehyde derivatives. Mitigation methods include:

- Storage : Argon-atmosphere vials at 4°C (HPLC purity retention >95% over 6 months).

- Reaction conditions : Add antioxidants (e.g., BHT, 0.1% w/w) during catalytic hydrogenation. Monitor aldehyde byproducts via GC-MS (m/z 121 for 4-aminobenzaldehyde) .

Q. Contradictions and Validation

Properties

IUPAC Name |

(4-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKGIPZJYUNAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211353 | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-04-1 | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.